molecular formula C13H13ClN2O3 B4942335 N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4942335
M. Wt: 280.70 g/mol
InChI Key: DRNYHWVIVRMAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CL-MP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CL-MP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide reduces the production of these mediators and thereby reduces inflammation and pain. N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide also modulates the activity of the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Biochemical and physiological effects:
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various diseases. N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the activity of the opioid receptors in the brain, which are involved in the regulation of pain and mood.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound for experimentation. N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to the use of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments. It has been shown to exhibit toxicity at high doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential area of research is the development of new drugs based on N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide that exhibit improved efficacy and safety profiles. Another potential area of research is the study of the exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, which may lead to the development of more targeted therapies. Additionally, the study of the effects of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide on different disease models may provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-chloro-4-methoxyaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in its pure form.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to exhibit analgesic effects by modulating the activity of the opioid receptors in the brain. Additionally, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit antipyretic effects by reducing fever.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7-12(8(2)19-16-7)13(17)15-9-4-5-11(18-3)10(14)6-9/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNYHWVIVRMAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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